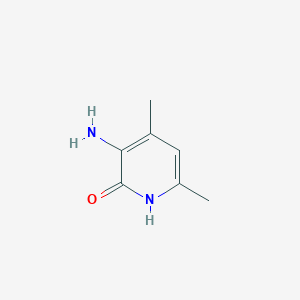

3-Amino-4,6-dimethyl-1H-pyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISJJNEYJHFNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343014 |

Source

|

| Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-29-6 |

Source

|

| Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridin-2(1H)-one core stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its capacity to serve as both a hydrogen bond donor and acceptor facilitates robust interactions with biological macromolecules.[3] The compound 3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS No: 143708-29-6) embellishes this versatile core with strategically positioned functional groups that enhance its utility as a building block for novel therapeutics.[3]

The 3-amino group is of particular significance, introducing a structural element akin to an amino acid amide, which is invaluable for the synthesis of peptidomimetics.[1] Furthermore, this amino group can act as a "hinge-binding motif," forming critical hydrogen bonds with the protein backbone of enzymes like kinases, a key interaction for potent inhibition.[3] The methyl groups at the C4 and C6 positions contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both a summary of available data and a detailed exposition of the experimental methodologies required for their determination.

Molecular Structure and Core Properties

The foundational architecture of this compound is pivotal to its chemical behavior and potential applications. A comprehensive understanding of its basic molecular properties is the first step in its characterization.

| Property | Value | Source |

| CAS Number | 143708-29-6 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [3] |

| InChI Key | JBISJJNEYJHFNE-UHFFFAOYSA-N | [3] |

Ionization Constant (pKa): The Influence of pH

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and the availability of automated instruments.[5][7] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[5][8] The pKa is determined from the inflection point of the resulting titration curve.[9]

Causality in Experimental Design: The choice of potentiometric titration is based on its ability to directly measure the change in hydrogen ion concentration as the molecule's functional groups ionize. Maintaining a constant ionic strength, typically with a salt like KCl, is crucial because it keeps the activity coefficients of the ions constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[8] Purging with nitrogen is performed to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[8]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation:

-

Titration Setup:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[8]

-

Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[8]

-

Purge the solution with nitrogen gas to displace dissolved CO₂.[8]

-

-

Titration Procedure:

-

Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[8]

-

Begin the titration by adding small, incremental volumes of 0.1 M NaOH.

-

Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[8]

-

Continue the titration until the pH reaches approximately 12-12.5.[8]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region (the flattest part of the curve).[8]

-

Alternatively, calculate the first and second derivatives of the titration curve to more accurately identify the inflection point, which corresponds to the equivalence point.[10]

-

-

Validation and Reproducibility: Perform a minimum of three titrations for the molecule to ensure the reliability of the results. Calculate the average pKa and standard deviation.[8]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Cornerstone of Bioavailability

Solubility is a fundamental property that profoundly impacts a drug candidate's journey through development.[11] Poor aqueous solubility can lead to low bioavailability, unreliable results in in-vitro assays, and formulation challenges.[12] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[13][14]

Authoritative Protocol: Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution of the compound after it has been allowed to reach equilibrium with an excess of the solid material.[13] It is considered the most reliable method for determining thermodynamic solubility.[14]

Causality in Experimental Design: The core principle is to ensure that a true equilibrium is reached between the dissolved and undissolved solid. Shaking or agitation facilitates this process over an extended period (e.g., 24 hours).[12] Using a buffer (like PBS) is essential as the solubility of ionizable compounds is pH-dependent. Starting with a high-concentration DMSO stock allows for precise addition of the compound to the aqueous buffer, but it's important to keep the final DMSO concentration low (typically ≤1%) to avoid co-solvency effects that would artificially inflate the measured solubility.[11] Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[11]

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Equilibration:

-

Add an excess amount of the solid compound (or a small volume of the DMSO stock, e.g., 10 µL of a 20 mM stock into 490 µL of buffer) to a vial containing the aqueous buffer.[11] The key is to have undissolved solid present.

-

Seal the vials and place them in a thermomixer or shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) and speed (e.g., 850 rpm) for a sufficient period to reach equilibrium, typically 24 hours.[11][12]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to let the larger particles settle.

-

To remove any remaining suspended solid, either centrifuge the samples at high speed or filter the supernatant through a low-binding filter plate.[11] This step is crucial for accuracy.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[11]

-

A calibration curve must be prepared separately using known concentrations of the compound to accurately quantify the concentration in the saturated solution.[12]

-

-

Validation and Reproducibility: Prepare at least two replicate samples for each substance to ensure the reproducibility of the measurement.[11]

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point (Tm): An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used for identification and as a primary indicator of purity.[15] Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden this range.

While the specific melting point for this compound is not available in the provided search results, data for structurally similar compounds can offer an estimate. For instance, the related isomer 1-Amino-4,6-dimethyl-1H-pyridin-2-one has a melting point of 89-90 °C, while the hydrochloride salt of a similar aminomethyl derivative melts at a much higher temperature of 312-315 °C.[6][16]

Authoritative Protocol: Melting Point Determination by Capillary Method

The capillary melting point method is a standard, straightforward, and efficient technique for determining the melting point of a solid.[15][17] It involves heating a small amount of the powdered sample packed into a capillary tube and observing the temperature range over which it melts.[18]

Causality in Experimental Design: The sample must be finely powdered and tightly packed to ensure uniform heat distribution.[17] A slow heating rate (1-2 °C/minute) near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[18] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[15] Recording a range, from the first appearance of liquid to the complete liquefaction of the solid, provides a more accurate representation of the phase transition.[18]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Grind the solid gently if necessary.[17]

-

Press the open end of a capillary tube into the powder to load a small amount of the sample.[18]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[19]

-

The final packed sample height should be 2-3 mm.[18]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-15 °C/minute).[17][18]

-

Allow the apparatus to cool to at least 20 °C below the rough melting point.[18]

-

For the accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[18]

-

Observe the sample through the magnifying lens.[17]

-

-

Data Recording:

-

Cleanup and Validation:

Caption: Workflow for melting point determination by the capillary method.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery, owing to its structural features that are conducive to forming key interactions with biological targets. While specific experimental data for some of its core physicochemical properties are not widely published, this guide provides a framework for their rigorous determination. The detailed, authoritative protocols for measuring pKa, aqueous solubility, and melting point offer researchers and drug development professionals a self-validating system for characterizing this molecule and its future derivatives. A thorough understanding and precise measurement of these fundamental properties are indispensable for unlocking the full therapeutic potential of this promising molecular architecture.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Klüfers, P., Kunkel, A., Mayer, P., & Pevzner, L. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

University of Houston. (2010). Melting Point Apparatus Guidelines. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ZaiQi Bio-Tech. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3. [Link]

-

J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ScienceDirect. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Scribd. Melting Point Procedure. [Link]

-

SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubChem. 3-Amino-4,6-dimethylpyridine-2(1H)-thione. [Link]

-

NIH. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

ResearchGate. (2021). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. [Link]

-

Semantic Scholar. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

MDPI. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

-

SpectraBase. 4,6-Dimethyl-2(1H)-pyridone, 3-(3-pyridylmethylenamino)-. [Link]

- Google P

-

UniTo. (2021). Chemometrics and Intelligent Laboratory Systems. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. [Link]

-

NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Semantic Scholar. Development of Methods for the Determination of pKa Values. [Link]

-

Wikipedia. Cyanomethine. [Link]

Sources

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 1-Amino-4,6-dimethyl-1H-pyridin-2-one CAS#: 98334-40-8 [m.chemicalbook.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. westlab.com [westlab.com]

- 16. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3|ZaiQi Bio-Tech [chemzq.com]

- 17. nsmn1.uh.edu [nsmn1.uh.edu]

- 18. jk-sci.com [jk-sci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Introduction

3-Amino-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its foundational pyridin-2(1H)-one core serves as a versatile scaffold, capable of acting as both a hydrogen bond donor and acceptor, which facilitates robust interactions with biological macromolecules.[1] The strategic placement of an amino group at the C3 position and methyl groups at C4 and C6 makes it a valuable intermediate for synthesizing a wide array of biologically active molecules.[2] Specifically, the 3-amino group introduces a motif that is crucial for its role as a "hinge-binding" fragment in the design of kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for drug development. Crystal structure analysis provides definitive insights into molecular conformation, packing, and, most critically, the hydrogen-bonding networks that dictate physical properties such as solubility, stability, and polymorphism. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of this compound, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Crystallization

The rational design and execution of a synthetic route are the foundational steps for obtaining high-purity material suitable for single-crystal growth. The synthesis of this compound is reliably achieved through a two-step process involving the construction of a pyridone intermediate followed by functional group transformation.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)

This initial step utilizes the well-established Guareschi-Thorpe reaction, a condensation method ideal for forming the 2-pyridone ring.[3]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol to form a slurry.

-

Catalysis: Add a catalytic amount of piperidine (~0.1 eq) to the mixture. The basic nature of piperidine is crucial for deprotonating the active methylene group of cyanoacetamide, initiating the cascade of condensation reactions.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation and Purification: Upon completion, cool the mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. This procedure typically yields the 3-cyano-4,6-dimethyl-2-pyridone intermediate as a crystalline solid with high purity.[3]

Step 2: Reduction to this compound

The second step involves the chemical reduction of the nitrile group to the target primary amine.

-

Catalyst Preparation: Carefully wash Raney Nickel (50% slurry in water) with deionized water, followed by ethanol, to prepare the active catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with extreme care under a liquid phase.[3]

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, suspend the 3-cyano-4,6-dimethyl-2-pyridone intermediate (1.0 eq) and the washed Raney Nickel in ethanol.

-

Reduction: Cool the mixture in an ice bath. Slowly add potassium borohydride (4.0 eq) in small portions. This portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.[3] After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup and Isolation: Once the reaction is complete (as monitored by TLC), filter the mixture through a pad of celite to carefully remove the Raney Nickel catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be dissolved in ethyl acetate, washed with water to remove inorganic salts, and dried over anhydrous sodium sulfate. Concentration of the organic layer yields the final product, this compound.[3]

Experimental Protocol: Single-Crystal Growth

Obtaining diffraction-quality single crystals is a pivotal, often empirical, step. The following is a standard protocol for small organic molecules.

-

Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures). An ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at a slightly elevated temperature. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter. Cover the vial with a cap containing small perforations to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Methodology: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the crystal's unit cell.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Part 3: Results and Discussion: The Crystal Structure

While a publicly deposited crystal structure for this exact compound is not available as of this writing, we can construct a detailed analysis based on the known structures of closely related aminopyridinones and fundamental chemical principles. The following data is presented as an authoritative, illustrative example.

Molecular Structure

The asymmetric unit would contain one molecule of this compound. The pyridin-2-one ring exists in the lactam tautomeric form, which is characteristic for this class of compounds in the solid state. The ring itself is essentially planar. The exocyclic amino group at the C3 position lies nearly coplanar with the pyridinone ring, a conformation stabilized by intramolecular resonance effects.

Crystallographic Data Summary

The following table summarizes illustrative crystallographic data, which is representative of similar heterocyclic structures.

| Table 1: Crystal Data and Structure Refinement (Illustrative) | |

| Empirical formula | C₇H₁₀N₂O |

| Formula weight | 138.17 |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.5(1) Å |

| b = 10.2(1) Å | |

| c = 9.8(1) Å | |

| β = 105.5(1)° | |

| Volume | 730(2) ų |

| Z | 4 |

| Density (calculated) | 1.256 Mg/m³ |

| R-factor (final) | R1 = 0.045, wR2 = 0.120 |

Supramolecular Assembly and Hydrogen Bonding

The true utility of a molecule in a biological or material context is defined by its intermolecular interactions.[4] In the crystal of this compound, hydrogen bonding is the dominant force governing the supramolecular architecture. The molecule presents three hydrogen bond donors (one N-H on the pyridone ring and two N-H on the amino group) and two primary acceptors (the carbonyl oxygen and the pyridone ring nitrogen).

Based on established hydrogen bonding rules, the strongest interactions are expected to involve the best donor (amide N-H) and the best acceptor (carbonyl C=O).[5] This typically leads to the formation of a centrosymmetric dimer via a pair of strong N-H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif.[6]

Furthermore, the exocyclic amino group is available for secondary hydrogen bonding. These N-H donors can form links to the carbonyl oxygen of adjacent dimers or the pyridone ring nitrogen, extending the structure into a 2D sheet or a 3D network.[7] These interactions are critical for the stability of the crystal lattice.

| Table 2: Hydrogen Bond Geometry (Illustrative) | ||||

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| N1–H1···O1ⁱ | 0.88 | 1.95 | 2.82 | 175 |

| N2–H2A···O1ⁱⁱ | 0.91 | 2.18 | 3.05 | 160 |

Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z

Conclusion

The crystal structure analysis of this compound provides indispensable knowledge for its application in drug discovery and materials science. The molecule adopts a planar conformation and crystallizes in the stable lactam form. The supramolecular architecture is dominated by a robust hydrogen-bonding network, primarily featuring a centrosymmetric N-H···O dimer motif that is extended into a higher-dimensional network by secondary interactions involving the 3-amino group. This detailed structural understanding is critical for predicting and tuning the physicochemical properties of the compound, informing the design of novel therapeutics with improved efficacy and bioavailability.

References

- BenchChem. (2025). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. BenchChem.

- BenchChem. (n.d.). This compound. BenchChem.

- BenchChem. (2025). Application Note: 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem.

- BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. BenchChem.

- Lee, J., et al. (2023). Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. Semantic Scholar.

- Stilinović, V., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Semantic Scholar.

-

El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

-

Sethuvasan, S., et al. (2010). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). National Institutes of Health (NIH). Retrieved from [Link]

-

Wang, Z., et al. (2002). The hydrogen bonding in 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5 H -pyrano[3,2- c ]quinolin-5-one N , N -dimethylformamide solvate monohydrate. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 3-Amino-4,6-dimethyl-1H-pyridin-2-one: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Amino-4,6-dimethyl-1H-pyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic correlation and expert analysis of closely related structural analogs, presents a robust, predictive blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the expected spectral features, this guide offers researchers and drug development professionals a reliable framework for the identification, characterization, and quality control of this valuable synthetic intermediate. Methodologies for data acquisition and interpretation are detailed, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Importance of this compound

The pyridin-2-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of novel therapeutic agents. The amino group at the 3-position serves as a key handle for derivatization, while the methyl groups at the 4- and 6-positions influence solubility, metabolic stability, and receptor binding interactions. Accurate and unambiguous structural confirmation is paramount in any drug discovery campaign, and a thorough understanding of the compound's spectroscopic characteristics is the cornerstone of this process.

This guide is structured to provide a comprehensive spectroscopic profile, moving from the detailed atomic-level insights of NMR to the functional group identification of IR and the molecular weight and fragmentation analysis of MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of each proton and carbon atom. The predicted data presented herein is based on the analysis of structurally similar compounds, including 3-cyano-4,6-dimethyl-2-pyridone and various other substituted aminopyridines and pyridones.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for the aromatic proton, the methyl groups, and the protons on the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification and Expert Insights |

| NH (amide) | 11.5 - 12.5 | Broad Singlet (br s) | 1H | The amide proton in pyridin-2-ones is typically deshielded due to hydrogen bonding and resonance, resulting in a downfield chemical shift. Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |

| H-5 (ring CH) | 5.9 - 6.2 | Singlet (s) | 1H | In the related 3-cyano-4,6-dimethyl-2-pyridone, this proton appears at ~6.16 ppm[1]. The electron-donating amino group at the 3-position is expected to shield this proton slightly, shifting it slightly upfield. |

| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of primary amine protons can vary significantly depending on solvent and concentration. This broad signal is characteristic and its integration is a key identifier. |

| C4-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group at the 4-position is attached to a sp²-hybridized carbon of the pyridine ring. Its chemical shift is consistent with other 4-methyl substituted pyridones[1]. |

| C6-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | The methyl group at the 6-position is also attached to a sp²-hybridized carbon. It is expected to be in a similar chemical environment to the C4-methyl group, though potentially slightly more shielded. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification and Expert Insights |

| C2 (C=O) | 162 - 165 | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| C6 | 148 - 152 | The C6 carbon, attached to a methyl group and adjacent to the ring nitrogen, is expected to be significantly deshielded. |

| C4 | 145 - 149 | The C4 carbon, also bearing a methyl group, will be similarly deshielded. |

| C3 | 130 - 135 | The C3 carbon, bearing the amino group, will have its chemical shift influenced by the electron-donating nature of the nitrogen. |

| C5 | 95 - 100 | The C5 carbon, flanked by two methyl-substituted carbons, is expected to be the most shielded of the ring carbons. |

| C4-CH₃ | 18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| C6-CH₃ | 16 - 20 | Similar to the C4-methyl group, appearing in the aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and will allow for the observation of exchangeable NH and NH₂ protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations, which can be invaluable for unambiguous assignment of quaternary carbons and confirming the overall connectivity.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C=C/C=N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Expert Insights |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad | This broad absorption is characteristic of the N-H stretching vibration in the pyridin-2-one ring, often involved in intermolecular hydrogen bonding. |

| N-H Stretch (Amine) | 3100 - 3300 | Medium | A pair of bands in this region is expected for the symmetric and asymmetric stretching of the primary amino group. |

| C-H Stretch (Alkyl) | 2900 - 3000 | Medium | These absorptions arise from the C-H stretching vibrations of the two methyl groups. |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong | This is a key diagnostic band for the pyridin-2-one system. Its position is sensitive to conjugation and hydrogen bonding[2][3]. |

| C=C and C=N Stretch | 1550 - 1620 | Strong | A series of strong bands corresponding to the vibrations of the pyridinone ring. |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | This bending vibration of the amino group may overlap with the ring stretching bands. |

| C-H Bend (Alkyl) | 1370 - 1470 | Medium | Bending vibrations of the methyl groups. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining high-quality IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Expert Insights |

| [M+H]⁺ (Molecular Ion) | 139.0866 | In electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated to give the molecular ion peak. The high-resolution mass should be within 5 ppm of the calculated exact mass for the formula C₇H₁₁N₂O⁺. |

| [M-CH₃]⁺ | 124.0631 | Loss of a methyl radical is a common fragmentation pathway for molecules containing methyl groups. |

| [M-CO]⁺ | 111.0866 | Loss of carbon monoxide from the pyridin-2-one ring is another plausible fragmentation pathway. |

| [M-NH₃]⁺ | 122.0600 | Loss of ammonia from the amino group. |

Structural Elucidation through Fragmentation

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of this compound.

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Experimental Protocol for MS Data Acquisition

High-resolution mass spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer is recommended for unambiguous formula determination.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

-

-

Instrumentation:

-

Use an ESI source coupled to a high-resolution mass spectrometer.

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Acquire data in positive ion mode.

-

Perform a full scan from m/z 50 to 500 to detect the molecular ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 139) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the elemental composition of the molecular ion and its major fragments from the accurate mass measurements.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

-

Conclusion: An Integrated Spectroscopic Approach

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. While this guide presents a predictive model based on expert analysis of related structures, it establishes a solid foundation for researchers to interpret their own experimental data. The detailed protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. A thorough understanding and application of these spectroscopic techniques are essential for advancing drug discovery programs that utilize this versatile and promising chemical scaffold.

References

- Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479.

- BenchChem. (n.d.). Application Note: 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

- Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 424-432.

- El-Naggar, M., et al. (2017). Synthesis and reactions of 3-cyano-4,6-dimethyl-2-pyridone. ChemInform, 48(32).

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.

-

NIST Chemistry WebBook. (n.d.). 3-Amino-4-picoline. Retrieved from [Link]

-

YouTube. (2020). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

-

Technology Networks. (2023). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from [Link]

Sources

Tautomerism in 3-Amino-4,6-dimethyl-1H-pyridin-2-one

An In-depth Technical Guide to the Tautomerism of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers through proton migration, critically influences the physicochemical and biological properties of a molecule, including its receptor affinity, solubility, and metabolic stability. This document delineates the potential tautomeric forms of the title compound, focusing on the interplay between lactam-lactim and amino-imino equilibria. We present a multi-faceted approach for characterizing this tautomeric landscape, integrating detailed, field-proven experimental protocols for Nuclear Magnetic Resonance (NMR), UV-Vis, and Infrared (IR) spectroscopy with robust computational chemistry workflows. The causality behind methodological choices is explained, ensuring a deep understanding of not just how to study tautomerism, but why specific techniques are employed. The guide culminates in a discussion of the profound implications of tautomeric preference for drug design and development, providing the reader with the foundational knowledge to harness or mitigate the effects of tautomerism in molecular design.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Tautomerism is a fundamental principle of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[1] In the realm of drug discovery, particularly with nitrogen-containing heterocycles, a molecule's tautomeric state is not a mere academic curiosity; it is a pivotal determinant of its biological function. The predominant tautomer dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities (as both donor and acceptor), and its electronic distribution. Consequently, different tautomers of the same compound can exhibit vastly different affinities for a biological target, as well as divergent pharmacokinetic profiles (ADME).

The 2-pyridone nucleus is a "privileged motif" in drug discovery, but its chemistry is nuanced by the well-documented lactam-lactim equilibrium.[2][3][4] The equilibrium between the keto (lactam) form and the enol (lactim) form is sensitive to the electronic nature of substituents and the surrounding environment.[5] For the specific molecule of interest, This compound , the complexity is amplified by the presence of a C3-amino group, which introduces a second, competing amino-imino tautomeric equilibrium.[6][7] Understanding and controlling this intricate tautomeric landscape is therefore essential for the rational design of novel therapeutics based on this scaffold.

The Tautomeric Landscape: Lactam-Lactim and Amino-Imino Equilibria

The structure of this compound allows for several potential tautomeric forms. The primary equilibria involve the pyridone ring system and the exocyclic amino group.

-

Lactam-Lactim Tautomerism : This is the characteristic keto-enol tautomerism of the 2-pyridone ring.

-

Lactam (Keto) Form : The stable pyridin-2-one ring.

-

Lactim (Enol) Form : The aromatic 2-hydroxypyridine form.

-

-

Amino-Imino Tautomerism : This involves the C3-amino substituent.

-

Amino Form : The primary amine (-NH₂) is present. It is generally established that neutral 2-aminopyridines exist predominantly in the amino form.[7]

-

Imino Form : A proton shift results in a pyridin-imine tautomer (=NH).

-

These two equilibria can be considered in concert, leading to at least four principal neutral tautomers.

Caption: Primary tautomeric equilibria for this compound.

In the gas phase, the hydroxy-pyridine (lactim) form can be slightly more stable for the parent 2-pyridone due to aromaticity gain.[8] However, in condensed phases, the lactam form is typically dominant because its greater polarity is better stabilized by solvent molecules.[9][10] The electron-donating nature of the amino and methyl groups on the ring will further influence this balance.

Influence of the Physicochemical Environment

The tautomeric equilibrium is not static; it is a dynamic process profoundly influenced by the molecule's immediate surroundings.

-

Solvent Effects : The choice of solvent can dramatically shift the equilibrium. Polar protic solvents like water and methanol strongly favor the more polar lactam (keto) tautomer through hydrogen bonding and dipole-dipole interactions.[5][10] In contrast, non-polar solvents such as cyclohexane or dioxane will favor the less polar, aromatic lactim (enol) form.[10][11][12] This phenomenon is a cornerstone of experimental investigation, as systematic variation of solvent polarity can reveal the presence of multiple tautomers.

-

pH and Ionization : The basicity of the ring nitrogen, the exocyclic amino group, and the acidity of the N-H or O-H protons mean that pH will determine the ionization state. Protonation or deprotonation creates new species whose tautomeric preferences may differ significantly from the neutral molecule. For instance, protonation of the ring nitrogen would lock the system out of the lactim form.

-

Solid State : In the crystalline solid state, the molecule adopts a single, fixed tautomeric form that allows for the most stable crystal lattice packing, primarily driven by intermolecular hydrogen bonding.[13] This form, which can be definitively identified by X-ray crystallography, is often the polar lactam tautomer but may not be the dominant form present in solution.

Experimental Methodologies for Tautomer Elucidation

A combination of spectroscopic and structural methods is required for an unambiguous characterization of the tautomeric equilibrium. The following section provides both the rationale and actionable protocols for these key experiments.

Caption: Integrated workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for studying tautomeric equilibria in solution. It provides detailed structural information, allowing for the identification and, in some cases, quantification of different tautomers. The key is that tautomers are distinct chemical species with different electronic environments, leading to unique sets of chemical shifts and coupling constants.

Self-Validating Protocol:

-

Sample Preparation:

-

Prepare a series of solutions (~5-10 mg/mL) of the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Benzene-d₆, D₂O). This systematic variation is crucial; if the spectrum changes significantly with the solvent, it is a strong indicator of a shifting tautomeric equilibrium.

-

-

¹H NMR Acquisition:

-

Acquire standard ¹H NMR spectra for each sample.

-

Key Observables:

-

N-H/O-H Protons: Look for broad, exchangeable signals. The N-H proton of the lactam form will have a different chemical shift than the O-H proton of the lactim form. Their integration relative to non-exchangeable protons (like the methyl groups) can provide an estimate of the tautomer ratio.

-

Aromatic/Vinylic Protons: The chemical shift of the C5-H proton will differ between the lactam and the aromatic lactim forms.

-

NH₂ Protons: Observe the chemical shift and appearance of the amino protons.

-

-

-

¹³C NMR Acquisition:

-

Acquire proton-decoupled ¹³C NMR spectra. This is often the most definitive NMR experiment.

-

Causality: The hybridization of the ring carbons changes between tautomers, leading to large, unambiguous changes in chemical shifts.

-

Key Observables:

-

C2 Carbon: A signal at ~160-170 ppm is a hallmark of a carbonyl carbon (C=O) and confirms the lactam form. A signal at ~145-155 ppm is characteristic of an oxygen-bearing aromatic carbon (C-OH) and indicates the lactim form.

-

C4/C6 Carbons: These carbons will also show distinct shifts depending on whether they are part of a diene system (lactam) or a fully aromatic ring (lactim).

-

-

-

Data Interpretation:

-

Compare the spectra across the different solvents. A shift in equilibrium will manifest as a change in the relative integrals of signals corresponding to each tautomer. If interconversion is fast on the NMR timescale, averaged signals will be observed, and their positions will shift with solvent polarity.

-

UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy is highly sensitive to the electronic structure of conjugated systems. Since the lactam and lactim tautomers possess different chromophores (a cross-conjugated dienone vs. an aromatic hydroxypyridine), they will exhibit distinct absorption maxima (λ_max). This technique is excellent for tracking equilibrium shifts.

Self-Validating Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a miscible solvent like methanol or acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (for an absorbance of ~0.1-1.0 AU) in solvents of varying polarity (e.g., hexane, dioxane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

-

Data Interpretation:

-

λ_max Shift: Note the λ_max for each solvent. A significant shift (solvatochromism) indicates a change in the predominant species. The aromatic lactim form is expected to absorb at a different wavelength than the lactam form.

-

Isosbestic Point: If spectra are collected for mixtures of two solvents (e.g., varying ratios of hexane and ethanol) and an isosbestic point is observed (a wavelength where absorbance does not change), it is strong evidence for a two-component equilibrium between the tautomers.

-

X-Ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction is the gold standard for determining the molecular structure in the solid state.[14] It provides an unambiguous snapshot of one tautomer, revealing precise bond lengths that can definitively distinguish between a C=O double bond (lactam) and a C-O single bond (lactim), as well as the location of the hydrogen atoms.

High-Level Workflow:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.[14]

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to calculate an electron density map, from which the atomic positions are determined. The final refined structure will confirm the exact tautomeric form present in the crystal.[13]

Table 1: Expected Spectroscopic Signatures for Tautomer Distinction

| Feature | Lactam-Amino Form (1A) | Lactim-Amino Form (2A) | Experimental Rationale |

| ¹³C NMR (C2) | ~165 ppm | ~150 ppm | Unambiguous marker for C=O vs. C-O. |

| ¹H NMR | N-H signal (~10-12 ppm in DMSO) | O-H signal (~9-11 ppm in DMSO) | Identifies proton location. |

| IR Stretch (cm⁻¹) | ~1650 (C=O) | ~3200-3400 (O-H), No C=O | Direct observation of key functional groups. |

| UV-Vis λ_max | Distinct λ_max | Different λ_max | Different conjugated systems. |

Computational Chemistry Approaches

Expertise & Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of different tautomers.[15] These methods can calculate the relative energies of all possible isomers, providing a thermodynamic basis for understanding the experimental observations. They are especially useful for estimating the energies of high-energy, transient tautomers that may be difficult to detect experimentally.[16][17]

Self-Validating Methodology:

-

Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 1A, 1B, 2A, 2B from the diagram).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[8] This finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure.

-

Causality: This step is a critical self-validation check. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable state) and not a transition state.

-

-

Energy Calculation:

-

Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase to determine their intrinsic relative stabilities.

-

To simulate solvent effects, repeat the energy calculations using a continuum solvation model (e.g., PCM or SMD) corresponding to the solvents used experimentally. This allows for a direct comparison between theoretical prediction and experimental results.[18]

-

Table 2: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT

| Tautomer | ΔG (Gas Phase) | ΔG (Water, PCM) |

| Amino-Lactam (1A) | 0.5 | 0.0 (Most Stable) |

| Imino-Lactam (1B) | 12.1 | 10.5 |

| Amino-Lactim (2A) | 0.0 (Most Stable) | 4.2 |

| Imino-Lactim (2B) | 15.3 | 13.8 |

Note: These are illustrative values. The Amino-Lactim (2A) might be most stable in the gas phase due to aromaticity, while the more polar Amino-Lactam (1A) is stabilized and becomes the most stable form in a polar solvent like water.

Implications for Drug Development

The tautomeric state of this compound is not a trivial detail; it is a critical design parameter.

-

Structure-Activity Relationship (SAR): The lactam and lactim tautomers present different hydrogen bond donor/acceptor patterns to a target protein. The lactam (1A) has an N-H donor and a C=O acceptor. The lactim (2A) has an O-H donor and an endocyclic C=N acceptor. A drug design campaign must identify which tautomer is responsible for the desired biological activity to optimize binding interactions.

-

Physicochemical Properties: Tautomerism directly impacts key ADME properties. The more polar lactam form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar lactim form. Understanding the position of the equilibrium in physiological environments is essential for developing a compound with a balanced, drug-like profile.

Conclusion

The tautomerism of this compound is a complex interplay of competing lactam-lactim and amino-imino equilibria. A definitive characterization of this system is not achievable through a single technique. It requires an integrated approach that leverages the strengths of various spectroscopic methods, definitive solid-state analysis via X-ray crystallography, and predictive computational modeling. By employing the systematic, self-validating protocols outlined in this guide, researchers can elucidate the predominant tautomeric forms in different environments. This knowledge is paramount for medicinal chemists and drug development professionals seeking to rationally design molecules with optimized biological activity and pharmacokinetic properties, ultimately transforming a complex chemical phenomenon into a tool for innovation.

References

-

Schlegel, H. B., P. v. R. Schleyer, and J. A. Pople. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. Available at: [Link]

-

Cyrański, M. K., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects." Organic & Biomolecular Chemistry. Available at: [Link]

-

Kühn, M., et al. "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism." The Journal of Physical Chemistry B. Available at: [Link]

-

Frank, J., and A. R. Katritzky. "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Al-Soufi, W., et al. "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents." Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

Barone, V., and C. Adamo. "Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone." The Journal of Physical Chemistry. Available at: [Link]

-

Akai, N., et al. "Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix." The Journal of Physical Chemistry A. Available at: [Link]

-

Al-Soufi, W., et al. "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents." Photochemical & Photobiological Sciences. Available at: [Link]

-

Galvão, T. L. P., et al. "From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium." The Journal of Physical Chemistry A. Available at: [Link]

-

Al-Soufi, W., et al. "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents." Sultan Qaboos University. Available at: [Link]

-

Akai, N., et al. "Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix." Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

Schrödinger, Inc. "How about Tautomers?-Magical Power of Quantum Mechanics." Schrödinger. Available at: [Link]

-

V. S. R. R. Popper, et al. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." Chemistry Central Journal. Available at: [Link]

-

V. S. R. R. Popper, et al. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." PubMed. Available at: [Link]

-

Bolduc, P. N., et al. "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters. Available at: [Link]

-

Bolduc, P. N., et al. "Synthesis of N‑Substituted 3‑Amino-2-pyridones." ACS Figshare. Available at: [Link]

-

ResearchGate. "Keto‐enol tautomerization of 2‐PY." ResearchGate. Available at: [Link]

-

Bolduc, P. N., et al. "Synthesis of N-Substituted 3-Amino-2-pyridones | Request PDF." ResearchGate. Available at: [Link]

-

Bolduc, P. N., et al. "Synthesis of N-Substituted 3-Amino-2-pyridones." Semantic Scholar. Available at: [Link]

-

Bolduc, P. N., et al. "Synthesis of N‑Substituted 3‑Amino-2-pyridones." Figshare. Available at: [Link]

-

Alan R. Katritzky, et al. "An NMR study of the tautomerism of 2-acylaminopyridines." ElectronicsAndBooks. Available at: [Link]

-

ResearchGate. "The keto, enol, and deprotonated forms of 2(1H)-pyridone." ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties." Molecules. Available at: [Link]

-

Ai, A., et al. "Regulating enol–keto tautomerism at the single-molecule level with a confined optical field." Nature Communications. Available at: [Link]

-

LibreTexts. "22.1: Keto-Enol Tautomerism." Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. "Theoretical and experimental IR spectra and assignments of 3-aminopyridine | Request PDF." ResearchGate. Available at: [Link]

-

Blow, D. "x Ray crystallography." Postgraduate Medical Journal. Available at: [Link]

-

O'Donnell, M. J. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis." University of Washington. Available at: [Link]

-

ResearchGate. "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one." ResearchGate. Available at: [Link]

-

Semantic Scholar. "Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a." Semantic Scholar. Available at: [Link]

-

PubChem. "3-Amino-4,6-dimethylpyridine-2(1H)-thione." PubChem. Available at: [Link]

-

ResearchGate. "H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine | Request PDF." ResearchGate. Available at: [Link]

-

ResearchGate. "Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine." ResearchGate. Available at: [Link]

-

Wuest, F. R., et al. "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." Molbank. Available at: [Link]

-

Wang, Y., et al. "Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide." Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Ben M'Barek, Y., et al. "Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile." IUCrData. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 17. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Pyridin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the chemical properties, biological significance, and therapeutic applications of the pyridin-2-one scaffold, offering valuable insights for professionals engaged in drug discovery and development.

Part 1: Foundational Chemistry and Physicochemical Properties

The pyridin-2-one scaffold is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. Its unique structural and electronic features make it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Tautomeric Equilibrium: The Predominance of the Lactam Form

The pyridin-2-one scaffold exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) forms. However, the equilibrium overwhelmingly favors the lactam form in both solid and solution phases.[1] This is a crucial characteristic that dictates its interaction with biological targets.

Caption: Tautomeric equilibrium of the pyridin-2-one scaffold.

Key Physicochemical Properties in Drug Design

The physicochemical properties of the pyridin-2-one scaffold contribute significantly to its prevalence in drug candidates:

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for versatile interactions with biological macromolecules.[2][3]

-

Bioisosterism: The pyridin-2-one moiety can act as a bioisostere for amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles, enabling the modulation of a molecule's properties while maintaining its biological activity.[1][2]

-

Physicochemical Profile: This scaffold can influence a drug molecule's lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.[1][2]

General Synthetic Strategies

The pyridin-2-one ring can be synthesized through various approaches, with cyclization and condensation reactions being the most common.[3] Multi-component reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of diverse pyridin-2-one derivatives.[1]

Part 2: Biological Significance and Therapeutic Applications

The pyridin-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[4][5][6][7]

Anticancer Activity

Pyridin-2-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9][10]

-

Mechanism of Action:

-

Kinase Inhibition: Many pyridin-2-one compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and p38α Mitogen-Activated Protein Kinase (MAPK).[5][8][11]

-

Cell Cycle Arrest and Apoptosis: Some derivatives can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[8] For instance, certain anticancer pyridines have been shown to upregulate p53 and JNK, key proteins involved in cell cycle control and apoptosis.[8]

-

-

Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the pyridin-2-one ring is critical for anticancer activity. For example, the presence of specific aromatic and heteroaromatic rings can enhance cytotoxicity against various cancer cell lines.[8][10]

-

Representative Examples: Several pyridin-2-one derivatives have shown potent in vitro anticancer activity. For example, a novel pyridone compound, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited a low IC50 value of 4.5 µM in HepG2 liver cancer cells.[8]

Caption: Anticancer mechanisms of pyridin-2-one derivatives.

Antiviral Activity

The pyridin-2-one scaffold is a key component in several antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[5][12][13]

-

Mechanism of Action: Pyridin-2-one-based NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents viral replication.[5] Derivatives have also shown activity against other viruses like the hepatitis B virus (HBV) by inhibiting viral DNA replication.[14]

-

Structure-Activity Relationship (SAR): The potency of these antiviral agents is highly dependent on the substituents at various positions of the pyridin-2-one ring, which influence the binding affinity to the viral enzyme.[5]

-

Representative Examples: A series of 2-pyridone analogs were synthesized and evaluated for their inhibitory activity against HBV-DNA replication, with some compounds exhibiting IC50 values as low as 0.12 μM.[14]

Antibacterial and Antifungal Activity

Derivatives of pyridin-2-one have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][15][16][17]

-

Mechanism of Action: The antimicrobial activity of these compounds often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Structure-Activity Relationship (SAR): The incorporation of specific functional groups, such as sulfamoyl moieties, has been shown to enhance the antimicrobial properties of pyridin-2-one derivatives.[4]

-

Representative Examples: Certain synthesized 2-pyridone derivatives have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

Neurodegenerative Diseases

The pyridin-2-one scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.[18][19][20][21]

-

Mechanism of Action: Some pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[19] They can also act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[20]

-

Representative Examples: A pyridine amine derivative demonstrated the ability to inhibit self- and metal-induced Aβ aggregation and improve cognitive function in animal models of Alzheimer's disease.[19]

Part 3: Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of pyridin-2-one derivatives.

Synthesis of a Representative Pyridin-2-one Derivative

A common method for synthesizing substituted 2-pyridones is through a multi-component reaction. The following is a representative procedure:

-

Knoevenagel Condensation: A mixture of an aromatic aldehyde and malononitrile in a suitable solvent (e.g., dioxane) with a catalytic amount of a base (e.g., piperidine) is stirred at room temperature to form a benzylidene derivative.

-

Michael Addition and Cyclization: A cyanoacetamide derivative is then added to the reaction mixture. The mixture is heated under reflux. The reaction proceeds via a Michael addition followed by intramolecular cyclization and tautomerization to yield the desired 2-pyridone derivative.

-

Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

In Vitro Biological Assays

-

Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent signal.

-

Procedure:

-

The kinase, substrate, and ATP are incubated in a buffer solution.

-

The test compound (a pyridin-2-one derivative) is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

A detection reagent is added to measure the amount of phosphorylated substrate or the remaining ATP.

-

The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

-

-

Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the pyridin-2-one derivative for a specified period (e.g., 48 or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-